
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine is a complex peptide compound It is composed of several amino acids, including leucine, ornithine, proline, valine, and alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection steps: Protecting groups on the amino acids are removed to allow further coupling.
Cleavage from the resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of new materials or as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:
Enzyme inhibition: The peptide may inhibit certain enzymes by binding to their active sites.
Receptor binding: It can interact with cell surface receptors, triggering downstream signaling pathways.
Protein-protein interactions: The peptide can influence the formation or disruption of protein complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine: Another peptide with a similar backbone but different side chains.
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine: A shorter peptide with fewer amino acids.
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine: A peptide with additional ornithine and lysine residues.
Uniqueness
L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-alanyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
916163-74-1 |
|---|---|
Molekularformel |
C28H51N9O7 |
Molekulargewicht |
625.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H51N9O7/c1-14(2)13-18(29)23(39)35-19(9-7-11-32-28(30)31)26(42)37-12-8-10-20(37)24(40)36-21(15(3)4)25(41)33-16(5)22(38)34-17(6)27(43)44/h14-21H,7-13,29H2,1-6H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,43,44)(H4,30,31,32)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
PRBUBNQQNJKHOP-PXQJOHHUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



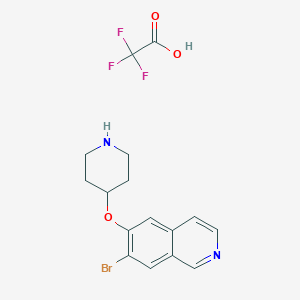
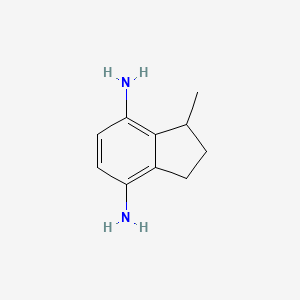
![5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621200.png)
![(2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B12621206.png)
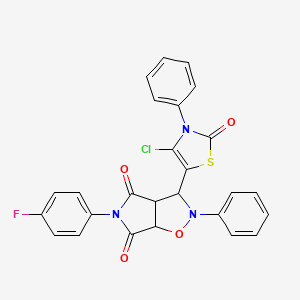
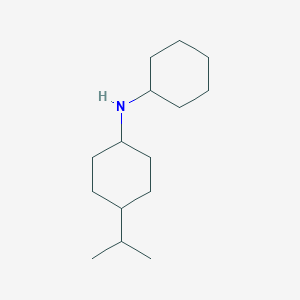
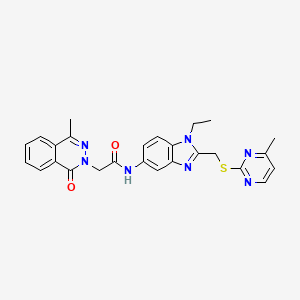
![{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B12621225.png)
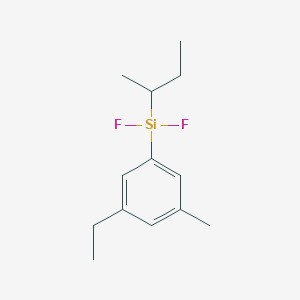
![Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B12621232.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal](/img/structure/B12621241.png)

![1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12621247.png)
